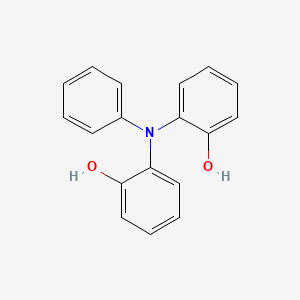

2,2'-(Phenylazanediyl)diphenol

Description

Structure

3D Structure

Properties

CAS No. |

863101-57-9 |

|---|---|

Molecular Formula |

C18H15NO2 |

Molecular Weight |

277.3 g/mol |

IUPAC Name |

2-(N-(2-hydroxyphenyl)anilino)phenol |

InChI |

InChI=1S/C18H15NO2/c20-17-12-6-4-10-15(17)19(14-8-2-1-3-9-14)16-11-5-7-13-18(16)21/h1-13,20-21H |

InChI Key |

ISFRAJYXOFZPLH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2O)C3=CC=CC=C3O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2,2 Phenylazanediyl Diphenol and Analogues

Strategic Approaches for the Synthesis of the Phenylazanediyl Core

The formation of the diarylamine (phenylazanediyl) core is a pivotal step in the synthesis of 2,2'-(Phenylazanediyl)diphenol. Transition-metal-catalyzed cross-coupling reactions are the most prominent methods for creating this C-N bond, with Ullmann-type and Buchwald-Hartwig amination reactions being the cornerstones of this synthetic approach.

Ullmann-Type Coupling Reactions in Diarylamine Synthesis

The Ullmann condensation, first reported by Fritz Ullmann, is a classical and enduring method for the formation of carbon-nitrogen bonds. wikipedia.org This reaction traditionally involves the copper-promoted coupling of an aryl halide with an amine, alcohol, or thiol. wikipedia.org The variation involving an amine is sometimes referred to as the Goldberg reaction. researchgate.net

Historically, these reactions required harsh conditions, such as high temperatures (often exceeding 210 °C), polar solvents like N-methylpyrrolidone or nitrobenzene, and stoichiometric amounts of copper powder. wikipedia.org However, modern advancements have introduced the use of soluble copper catalysts, often supported by ligands such as diamines, phenanthroline, or amino acids like proline, which allow for milder reaction conditions. researchgate.netacs.org

A key strategy for synthesizing the core of this compound via this method involves the coupling of aniline with a 2-halophenol or the coupling of 2-aminophenol with a halobenzene. A study reported the chemoselective C-N arylation of aminophenols using a CuI-based catalytic system in aqueous media, highlighting the method's tolerance for functional groups and avoiding the need for protection-deprotection steps. acs.org

Table 1: Examples of Ullmann-Type Coupling Conditions This table is interactive. Click on the headers to sort.

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| CuI | Prolinamide | K₂CO₃ | Water | 80-100 | acs.org |

| Cu/CuI | Pyridine | K₂CO₃ | DMF | Reflux | researchgate.net |

| Copper Powder | None | K₂CO₃ | Nitrobenzene | >200 | wikipedia.org |

General Aniline Alkylation/Arylation Techniques

Beyond the classical Ullmann reaction, palladium-catalyzed cross-coupling reactions have become a dominant force in C-N bond formation. The Buchwald-Hartwig amination, in particular, offers a highly versatile and efficient route to aryl amines with broad substrate scope and functional group tolerance. google.com This reaction utilizes a palladium catalyst with specialized, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to couple amines with aryl halides or pseudohalides (like triflates). google.com

The synthesis of the this compound core could be envisioned through the palladium-catalyzed coupling of aniline with two equivalents of a protected 2-halophenol, or a double N-arylation of ammonia. However, the direct coupling involving unprotected phenols can be challenging. A more common approach is to use precursors with protected hydroxyl groups, such as methoxy groups, which can be cleaved in a later step.

Alternative strategies for diarylamine synthesis include nucleophilic aromatic substitution (SNAr) reactions, though these typically require highly electron-deficient aryl halides. google.com

Mechanistic Investigations of Core Formation Pathways

The mechanism of the Ullmann reaction has been extensively studied, though it is not as definitively established as its palladium-catalyzed counterparts. It is generally accepted that the reaction does not proceed through a radical intermediate. The prevailing mechanism likely involves the formation of a copper(I) amide (CuNR₂) or a copper(I) alkoxide (CuOR) in situ. wikipedia.org This organocopper species then reacts with the aryl halide. One proposed pathway involves oxidative addition of the aryl halide to the Cu(I) species to form a Cu(III) intermediate, which then undergoes reductive elimination to form the C-N bond and regenerate a Cu(I) species. organic-chemistry.org

Catalytic Cycle of Ullmann-Type C-N Coupling:

Formation of Active Catalyst: Cu(I) species is generated from a copper precursor.

Amide Formation: The amine reacts with the Cu(I) species in the presence of a base to form a copper(I) amide complex.

Oxidative Addition: The aryl halide adds to the copper complex, forming a transient Cu(III) intermediate.

Reductive Elimination: The desired diarylamine is formed, regenerating the Cu(I) catalyst.

In contrast, the mechanism of the Buchwald-Hartwig amination is well-elucidated and proceeds through a reliable catalytic cycle involving a Pd(0)/Pd(II) couple.

Catalytic Cycle of Buchwald-Hartwig Amination:

Oxidative Addition: The aryl halide adds to the Pd(0) complex to form a Pd(II) species.

Ligand Exchange/Amine Coordination: The amine coordinates to the Pd(II) complex.

Deprotonation: A base removes a proton from the coordinated amine to form a palladium amido complex.

Reductive Elimination: The C-N bond is formed, yielding the diarylamine product and regenerating the Pd(0) catalyst.

Introduction and Derivatization of Phenolic Hydroxyl Groups

The presence of hydroxyl groups introduces both synthetic challenges and opportunities. They can be incorporated as part of the starting materials or introduced onto the aromatic rings after the diarylamine core has been assembled.

Methods for Phenolic Hydroxyl Installation

A direct approach to this compound involves using precursors that already contain the hydroxyl or a protected hydroxyl group. For instance, the condensation of a dihydroxybenzene, such as catechol (1,2-dihydroxybenzene), with an aniline in the presence of an acid catalyst represents a potential route. google.com Similarly, the coupling of 2-aminophenol with a suitable aryl halide bearing a hydroxyl or protected hydroxyl group at the 2-position is a viable strategy. acs.org

If the diarylamine core is synthesized first without the hydroxyl groups, subsequent C-H activation and hydroxylation can be performed. However, achieving regioselectivity for the ortho positions can be difficult. More commonly, precursors with methoxy groups are used, which act as protected forms of the phenolic hydroxyls.

De-etherification Strategies for Phenolic Precursors

When precursors such as 2,2'-dimethoxydiphenylamine are synthesized, a final de-etherification step is required to reveal the phenolic hydroxyl groups. The cleavage of aryl methyl ethers is a common transformation in organic synthesis. Boron tribromide (BBr₃) is a particularly effective and widely used reagent for this purpose. chemicalbook.comorgsyn.org

The reaction with BBr₃ is typically performed in an inert solvent like dichloromethane at low temperatures, often starting at -78 °C and allowing the mixture to warm to room temperature. orgsyn.org The strong Lewis acidity of BBr₃ allows it to coordinate to the ether oxygen, facilitating the cleavage of the methyl C-O bond to yield the corresponding phenol (B47542) after aqueous workup. chemicalbook.com This method is generally efficient and compatible with various functional groups, although care must be taken with substrates that have multiple sensitive sites. chemicalbook.comresearchgate.net

Table 2: Common Reagents for Aryl Ether Cleavage This table is interactive. Click on the headers to sort.

| Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Boron Tribromide (BBr₃) | CH₂Cl₂, -78 °C to RT | High efficacy, mild conditions | Corrosive, moisture-sensitive |

| Hydrobromic Acid (HBr) | Acetic acid, reflux | Inexpensive | Harsh conditions, high temperatures |

| Hydriodic Acid (HI) | Acetic acid, reflux | Stronger than HBr | Harsh conditions, potential side reactions |

Functionalization and Structural Modification of this compound

The inherent reactivity of the secondary amine and the two phenolic hydroxyl groups, coupled with the electron-rich nature of the aromatic rings, makes this compound a prime candidate for a variety of chemical transformations. These modifications can be strategically employed to fine-tune the molecule's solubility, electronic properties, and coordination capabilities.

Alkylation and Acylation at Nitrogen and Oxygen Centers

The nitrogen and oxygen atoms of this compound serve as nucleophilic centers for the introduction of alkyl and acyl groups. The selectivity of these reactions—whether they occur at the nitrogen (N-alkylation/acylation) or oxygen (O-alkylation/acylation)—is influenced by the reaction conditions, the nature of the electrophile, and the presence of bases.

N-Alkylation and N-Acylation: The secondary amine is generally more nucleophilic than the phenolic hydroxyl groups, allowing for selective N-functionalization under specific conditions. N-alkylation can be achieved using various alkylating agents such as alkyl halides in the presence of a base. For instance, the reaction with alkyl halides can proceed under phase-transfer catalysis (PTC) conditions, which often enhances the reaction rate and yield. The choice of base is critical; weaker bases favor N-alkylation, while stronger bases can deprotonate the phenolic hydroxyl groups, leading to competing O-alkylation.

N-acylation is readily accomplished using acyl chlorides or acid anhydrides. This reaction is typically faster at the nitrogen atom due to its higher nucleophilicity compared to the phenolic oxygen. The resulting N-acyl derivatives exhibit altered electronic properties and steric hindrance around the nitrogen atom.

O-Alkylation and O-Acylation: While N-functionalization is often kinetically favored, O-alkylation and O-acylation can be achieved, particularly when stronger bases are employed to generate the more reactive phenoxide ions. The use of a stoichiometric amount of a strong base like sodium hydride (NaH) ensures the deprotonation of the hydroxyl groups, facilitating their reaction with alkylating or acylating agents. The reaction of phenols with acetic anhydride, for example, can be catalyzed by both acid and base catalysts to form the corresponding esters. A solvent- and catalyst-free approach for the acetylation of phenols using acetic anhydride at elevated temperatures has also been reported, offering a greener alternative mdpi.com.

The table below summarizes typical conditions for the selective functionalization of amine and phenol moieties, which can be extrapolated to the this compound system.

| Reaction Type | Reagent | Catalyst/Base | Solvent | Temperature | Product |

| N-Alkylation | Alkyl Halide | K₂CO₃ | Methanol | Room Temperature | N-Alkyl Amine |

| O-Alkylation | Alkyl Halide | Strong Base (e.g., NaH) | Aprotic Solvent (e.g., DMF) | Varies | O-Alkyl Phenol |

| N-Acylation | Acyl Chloride/Anhydride | Amine Base (e.g., Pyridine) | Aprotic Solvent (e.g., CH₂Cl₂) | Room Temperature | N-Acyl Amine |

| O-Acylation | Acetic Anhydride | None | None | 60 °C | O-Acyl Phenol |

Regioselective Aromatic Substitution Strategies

The electron-donating nature of the amino and hydroxyl groups activates the aromatic rings of this compound towards electrophilic aromatic substitution. The directing effects of these substituents, primarily ortho- and para-directing, often lead to a mixture of products. Therefore, achieving regioselectivity is a key challenge and an area of active research.

Halogenation: Regioselective halogenation of phenols and their derivatives can be achieved using various reagents and conditions. For instance, N-halosuccinimides in fluorinated alcohols have been shown to be effective for the regioselective halogenation of arenes chemrxiv.org. The specific substitution pattern on the this compound core would depend on the interplay of the directing effects of the amine and hydroxyl groups, as well as steric hindrance.

Nitration and Sulfonation: Nitration of aromatic compounds is a classic example of electrophilic aromatic substitution. Achieving high regioselectivity in the nitration of activated aromatic compounds like phenols can be challenging due to the formation of multiple isomers and oxidation by-products. However, methods utilizing mild nitrating agents or specific reaction media, such as an aqueous solution of sodium dodecylsulfate and nitric acid, have been developed to enhance regioselectivity rsc.org. Similarly, regioselective sulfonation of ortho-aminophenols has been demonstrated using sulfonyl hydrazides in the presence of a copper(II) catalyst, leading to the formation of arylsulfones rsc.org. These strategies could potentially be adapted for the selective functionalization of the this compound scaffold.

The following table outlines some regioselective aromatic substitution reactions that could be applicable to this compound.

| Reaction | Reagent | Catalyst/Medium | Potential Product |

| Halogenation | N-Halosuccinimide | Fluorinated Alcohol | Halogenated derivative |

| Nitration | Nitric Acid | Aqueous SDS | Nitrated derivative |

| Sulfonylation | Sulfonyl Hydrazide | Cu(II) | Sulfonated derivative |

Preparation of Extended Conjugated Systems

The this compound core can serve as a building block for the synthesis of larger, conjugated systems, including polymers and dyes. These materials are of significant interest due to their potential applications in organic electronics.

Oxidative Polymerization: One approach to forming extended conjugated systems is through the oxidative polymerization of the monomer. Phenolic compounds can undergo oxidative polymerization catalyzed by enzymes like peroxidases or by chemical oxidants kyoto-u.ac.jpnih.gov. This process involves the coupling of phenoxy radicals to form C-C and C-O linkages, leading to the formation of a polymer with an extended π-system. The structure and properties of the resulting polymer are highly dependent on the reaction conditions and the substituents on the monomer. Similarly, oxidative polymerization of aniline and its derivatives is a well-established method for producing conducting polymers nih.gov. The presence of both phenolic and amino moieties in this compound suggests that it could undergo oxidative polymerization to form novel conducting polymers.

Cross-Coupling Reactions: Another powerful strategy for constructing extended conjugated systems involves the use of palladium-catalyzed cross-coupling reactions. By first introducing halogen atoms onto the aromatic rings of this compound through regioselective halogenation, these functionalized derivatives can then participate in reactions like Suzuki, Stille, or Heck couplings with other aromatic building blocks. This approach allows for the precise and controlled synthesis of well-defined oligomers and polymers with tailored conjugation lengths and electronic properties.

The synthesis of phenoxazine dyes represents another route to extended conjugated systems. Phenoxazines can be synthesized from o-aminophenols, and derivatives of this compound could potentially serve as precursors for novel dye structures rsc.org.

Coordination Chemistry and Ligand Design Principles

Exploration of 2,2'-(Phenylazanediyl)diphenol as a Multidentate Ligand

This compound is a multidentate ligand, meaning it can bind to a central metal ion through multiple donor atoms. This characteristic is fundamental to its utility in constructing complex coordination architectures.

Ligand Conformation and Steric Influence on Metal Chelation

The conformation of this compound and its derivatives plays a crucial role in how they chelate to metal ions. The phenyl group attached to the nitrogen atom introduces steric bulk, which can influence the geometry of the resulting metal complex. The flexibility of the ligand allows it to adopt various conformations to accommodate the coordination preferences of different metal ions. For instance, in some complexes, the molecule adopts a twofold rotational symmetry. nih.gov The steric hindrance from the phenyl group can also create specific pockets or channels within the coordination framework, which is a key aspect of designing materials with selective catalytic or absorption properties.

Synthesis and Characterization of Metal Complexes

The versatility of this compound and its analogues as ligands is demonstrated by their ability to form complexes with a wide range of metal ions, including both transition metals and lanthanides.

Complexation with Transition Metal Ions (e.g., Cu(II), Fe, Pd(II), Pt(II), Rh(III), Ir(III))

Derivatives of this compound have been successfully used to synthesize complexes with various transition metals. For example, a derivative, 4,4′-(phenylazanediyl)dibenzoic acid, has been used to create coordination polymers with Zn(II) and Co(II). researchgate.netrsc.org These complexes often exhibit interesting structural features, such as two-dimensional sheets and three-dimensional interpenetrating frameworks. researchgate.netrsc.org

The coordination of phosphite (B83602) derivatives of similar structures to Pd(II), Pt(II), Rh(III), and Ir(III) has also been reported. acs.org For instance, reaction with cis-[PdCl2(MeCN)2] or cis-[PtCl2(DMSO)2] yields square-planar complexes. acs.org Similarly, reactions with [MCl2Cp*]2 (where M is Rh or Ir) result in the formation of half-sandwich complexes. acs.org Chitosan (B1678972) derivatives incorporating azobenzene (B91143) moieties have also been shown to chelate with transition metal ions like gold, platinum, and palladium. mdpi.com

| Metal Ion | Resulting Complex Type | Reference |

| Zn(II) | Coordination Polymers | researchgate.netrsc.org |

| Co(II) | Coordination Polymers | researchgate.net |

| Pd(II) | Square-Planar Complexes | acs.org |

| Pt(II) | Square-Planar Complexes | acs.org |

| Rh(III) | Half-Sandwich Complexes | acs.org |

| Ir(III) | Half-Sandwich Complexes | acs.org |

| Cu(II) | Coordination Polymers | nju.edu.cn |

| Fe | Not explicitly found for this compound, but related aminophenol derivatives form complexes. |

Coordination with Lanthanide Metal Ions (e.g., Eu(III))

The coordination chemistry of this compound extends to lanthanide ions. A derivative, 2,2'-(Phenylazanediyl)bis(N,N-dioctylacetamide), has shown selectivity in the extraction of Am(III) and Eu(III), indicating the formation of distinct complexes with these ions. utwente.nl Specifically, ligands with a central nitrogen atom, like the one mentioned, tend to show selectivity towards Am(III), while those with a central oxygen atom favor Eu(III). utwente.nl

Structural Elucidation via X-ray Crystallography

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of these metal complexes. For instance, the crystal structure of 2,2'-(phenylazanediyl)bis(1-phenylethan-1-one) reveals that the molecule possesses twofold rotational symmetry with the nitrogen atom having a trigonal-planar geometry. nih.gov This technique has been instrumental in characterizing the various coordination modes and framework topologies of complexes derived from 4,4′-(phenylazanediyl)dibenzoic acid, which include 2D layers, 3D interpenetrating networks, and helical chains. researchgate.netrsc.org

The analysis of a related compound, 2,2'-(phenylazanediyl)bis(1-phenylethan-1-one), through X-ray crystallography showed that the asymmetric unit contains two independent molecules with similar conformations. nih.gov The crystal packing is stabilized by N—H⋯O and weak C—H⋯O hydrogen bonds, which link the molecules into a three-dimensional supramolecular structure. nih.gov Hirshfeld surface analysis further revealed that H⋯H, C⋯H/H⋯C, and O⋯H/H⋯O interactions are the most significant contributors to the surface contacts, highlighting the importance of van der Waals forces and hydrogen bonding in the crystal packing. nih.gov

Supramolecular Architectures and Coordination Polymers

The ability of ligands to bridge multiple metal centers is fundamental to the construction of supramolecular architectures and coordination polymers. The geometry and functionality of the ligand play a crucial role in determining the dimensionality and topology of the resulting network.

Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov The use of flexible ligands, such as those derived from the phenylazanediyl scaffold, can lead to novel framework topologies. nih.gov While the majority of reported work focuses on the carboxylate derivative, 4,4'-(phenylazanediyl)dibenzoic acid, the design principles are applicable to other functionalized phenylazanediyl ligands.

The V-shape of the 4,4'-(phenylazanediyl)dibenzoic acid ligand, for example, allows for the formation of diverse MOF structures with different metal ions like Zn(II), Co(II), and Cd(II). Current time information in Bangalore, IN.rsc.org The synthesis is often carried out under hydrothermal or solvothermal conditions. The final structure is influenced by factors such as the coordination preference of the metal ion, the solvent system, and the presence of ancillary ligands that can act as pillars or spacers. Current time information in Bangalore, IN.rsc.orgutwente.nl

The connectivity of the metal centers and the phenylazanediyl-based ligands can result in the formation of extended structures with varying dimensionalities.

1D Structures: One-dimensional chains can form when the metal ions are linked in a linear fashion by the bridging ligands. For instance, helical chains have been observed in some coordination polymers. mdpi.com

2D Structures: Two-dimensional sheets or layers can be assembled when the ligands connect metal centers in a planar arrangement. In several MOFs based on 4,4'-(phenylazanediyl)dibenzoic acid, the ligands bridge metal cations to form 2D sheets, which then stack to create a 3D framework. Current time information in Bangalore, IN.rsc.org

3D Structures: Three-dimensional frameworks arise when the ligands connect the metal centers in all three dimensions. These can be simple, single networks or more complex interpenetrating frameworks where multiple independent networks are intertwined. Current time information in Bangalore, IN.rsc.org The topology of these networks can be described using notation such as {65·8}, indicating the types of rings present in the structure. rsc.org

Table 2: Examples of Supramolecular Structures with Phenylazanediyl-Based Ligands

| Ligand | Metal Ion | Ancillary Ligand | Dimensionality | Structural Feature | Reference |

| 4,4'-(phenylazanediyl)dibenzoic acid | Zn(II) | 1,4-bis(imidazol-1-ylmethyl)benzene | 2D sheets stacking into a 3D framework | - | Current time information in Bangalore, IN.rsc.org |

| 4,4'-(phenylazanediyl)dibenzoic acid | Co(II) | 4,4'-bipyridine | 2D sheets stacking into a 3D framework | - | Current time information in Bangalore, IN.rsc.org |

| 4,4'-(phenylazanediyl)dibenzoic acid | Cd(II) | 4,4'-bipyridine | 2D sheets stacking into a 3D framework | - | Current time information in Bangalore, IN.rsc.org |

| 4,4'-(phenylazanediyl)dibenzoic acid | Zn(II) | 4,4'-bis(imidazol-1-yl)biphenyl | 3D | 4-fold interpenetrating architecture | rsc.org |

Note: The examples provided are for the analogue 4,4'-(phenylazanediyl)dibenzoic acid to illustrate the formation of extended structures.

Mechanistic Insights into Metal-Ligand Interaction and Exchange

Understanding the mechanism of metal-ligand interaction and exchange is key to controlling the formation of desired coordination complexes and supramolecular architectures. Mechanistic studies can involve a combination of kinetic measurements, spectroscopic monitoring of reactions, and computational modeling.

While specific mechanistic studies on the interaction of metal ions with this compound are not detailed in the provided search results, general principles can be inferred from related systems. The coordination process typically involves the displacement of solvent molecules from the metal coordination sphere by the donor atoms of the ligand. The rate of this exchange can be influenced by the nature of the metal ion, the solvent, and the steric and electronic properties of the ligand.

For some systems, the formation of the final product can be a complex process involving multiple steps. For example, in the multicomponent reaction of 2-(phenylethynyl)benzaldehyde, a primary amine, and diphenylphosphine (B32561) oxide, the reaction pathway and the final product can be selectively controlled by the choice of catalyst and reaction conditions. Mechanistic investigations, including computational studies, can help to elucidate the roles of the different components and intermediates in such reactions. The study of ligand exchange reactions is also crucial. For instance, the intramolecular coordination of a phosphorus atom in certain diiron complexes is influenced by the flexibility of the tether connecting it to the rest of the ligand. acs.org

Advanced Materials Applications and Functional Properties

Optoelectronic Material Development

The inherent charge transport capabilities and photophysical properties of the 2,2'-(Phenylazanediyl)diphenol scaffold have positioned it as a valuable component in the development of new optoelectronic materials. Its derivatives are explored for applications ranging from nonlinear optics to light-emitting systems.

The triphenylamine (B166846) core of this compound serves as an excellent electron donor (push) component in the design of chromophores for nonlinear optical (NLO) applications. When combined with electron-acceptor (pull) groups, these molecules can exhibit large second-order optical nonlinearities, which are crucial for technologies like electro-optic modulation and frequency conversion.

Researchers have synthesized polymers incorporating closely related structures to create materials with significant NLO effects. For instance, a polymer containing a 2,2′-(4-((4-nitrophenyl)ethynyl)phenylazanediyl)diethanol moiety, a derivative of the core compound, was developed for its NLO properties. researchgate.net The design strategically uses the azanediyl group as the donor and a nitro group as the acceptor, connected via a conjugated bridge. This push-pull architecture enhances the molecule's hyperpolarizability.

By embedding these chromophores into a polymer matrix, it is possible to fabricate thin films. researchgate.net After aligning the chromophores using a technique called corona poling, these films can exhibit macroscopic NLO effects, such as second harmonic generation (SHG), where light at the fundamental frequency is converted to light at double the frequency. researchgate.net Studies on a poly(p-propargyloxybenzoate) polymer with a polar tolan chromophore derived from 2,2′-(phenylazanediyl)di(ethan-1-ol) demonstrated substantial and stable off-resonant second-order NLO effects. researchgate.net

Below is a data table summarizing the NLO properties of a polymer film incorporating a derivative of this compound.

| Property | Value | Technique | Wavelength | Reference |

|---|---|---|---|---|

| Macroscopic NLO-coefficient (χ(2)zzz) | 186.8 pm V−1 | Maker Fringes | 532 nm | researchgate.net |

| Macroscopic NLO-coefficient (χ(2)zxx) | 71.2 pm V−1 | Maker Fringes | 532 nm | researchgate.net |

| Order Parameter | ~0.25 | Corona Poling | N/A | researchgate.net |

The triphenylamine (TPA) structure, which forms the core of this compound, is a well-established hole-transporting moiety. lookchem.com The nitrogen atom's lone pair of electrons can be readily oxidized, leading to the formation of a stable radical cation, which facilitates the movement of positive charge (holes). This property is fundamental to the function of many organic electronic devices.

The electronic structure of this compound and its derivatives can be systematically tuned or modulated. This is typically achieved by introducing various functional groups onto the phenyl rings. torontomu.ca Attaching electron-donating groups enhances the electron density on the TPA core, lowering its oxidation potential, while electron-withdrawing groups have the opposite effect. This modulation allows for precise control over the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. scholaris.ca

This ability to tune the electronic properties is critical for designing materials for specific applications. For example, in dye-sensitized solar cells (DSSCs), the HOMO level of the dye must be appropriately aligned with the redox potential of the electrolyte for efficient regeneration. scholaris.ca Computational studies on related D-A-π-A (Donor-Acceptor-π-bridge-Acceptor) triarylamine sensitizers show that modifying the acceptor group can effectively tune the molecular orbital energy levels and reduce the energy gap, leading to red-shifted absorption and improved light-harvesting efficiencies. scholaris.ca

The table below illustrates the general effects of substituents on the electronic properties of a TPA-based molecule like this compound.

| Substituent Type (on phenyl rings) | Effect on HOMO Level | Effect on LUMO Level | Impact on HOMO-LUMO Gap | Resulting Property Change |

|---|---|---|---|---|

| Electron-Donating (e.g., -OCH3, -NH2) | Raises Energy (Less Stable) | Minor Effect | Decreases | Lower oxidation potential, red-shift in absorption |

| Electron-Withdrawing (e.g., -NO2, -CN) | Lowers Energy (More Stable) | Lowers Energy | Decreases/Increases (depends on position) | Higher oxidation potential, potential for charge transfer absorption |

Derivatives of this compound are promising candidates for use in light-emitting applications and as functional dyes. The triphenylamine core is frequently used in the hole-transporting layers (HTLs) of organic light-emitting diodes (OLEDs) due to its excellent hole mobility and thermal stability. ktu.edu By functionalizing the core structure, it can also be incorporated into the emissive layer itself.

The inherent fluorescence of the triphenylamine scaffold can be tuned by extending the π-conjugation or by adding substituents that modify the electronic structure. illinois.edu The two hydroxyl groups on this compound offer convenient points for derivatization to create a wide range of fluorescent dyes and probes. These probes can be designed to "turn on" or change their emission color in the presence of specific analytes, making them useful as chemosensors. illinois.edu

Furthermore, the strong electron-donating nature of the central nitrogen atom makes this scaffold ideal for constructing D-π-A dyes for dye-sensitized solar cells (DSSCs). torontomu.capolyu.edu.hk In these devices, the dye absorbs sunlight, leading to an excited state from which an electron is injected into a semiconductor (like TiO₂), initiating the generation of electric current. torontomu.ca Triphenylamine-based dyes have shown notable performance in DSSCs and related applications. polyu.edu.hk

Catalytic Applications of this compound Metal Complexes

The two phenol (B47542) groups on the this compound ligand, along with the central nitrogen atom, can act as a tridentate N,O,O-donor system. This allows it to form stable complexes with a variety of transition metal ions. These metal complexes are of significant interest for their potential catalytic activities.

Metal complexes derived from this compound can function as both homogeneous and heterogeneous catalysts. In homogeneous catalysis, the metal complex is dissolved in the same phase as the reactants. The ligand's structure helps to stabilize the metal center and can influence the selectivity and efficiency of the reaction.

For heterogeneous catalysis, the complex can be immobilized on a solid support, such as a polymer or a metal-organic framework (MOF). This approach simplifies catalyst separation and recycling. For example, related ligands like 4,4′-(phenylazanediyl)dibenzoic acid have been used to construct MOFs with cobalt, cadmium, and zinc. researchgate.net Similarly, copper complexes have been supported on modified chitosan (B1678972) for catalytic applications. mdpi.com While specific catalytic reactions for this compound complexes are an area of ongoing research, they hold promise for reactions such as oxidation, reduction, and carbon-carbon bond formation, analogous to other triphenylamine and salen-type complexes.

There is growing interest in developing molecular catalysts that can mimic the function of natural enzymes, such as hydrogenases, which efficiently produce hydrogen (H₂) from protons. Metal complexes of this compound are potential candidates for mimicking the hydrogen evolution reaction (HER).

In a typical photocatalytic system, a photosensitizer absorbs light and transfers energy or electrons to a catalyst, which then performs the chemical transformation. Organic dyes based on triphenylamine have been successfully used as robust metal-free photosensitizers for visible-light-driven hydrogen production from water. polyu.edu.hk In one study, a donor-donor-π-acceptor (D-D-π-A) triphenylamine-based dye achieved a turnover number (TON) of up to 24,900 over 252 hours for H₂ generation. polyu.edu.hk

The table below outlines the performance of a triphenylamine-based photosensitizer in a photocatalytic hydrogen evolution system, illustrating the potential of this molecular scaffold.

| Photosensitizer | Parameter | Value | Conditions | Reference |

|---|---|---|---|---|

| P4 (TPA-based D-D-π-A dye) | Turnover Number (TON) | 24,900 | 252 hours | polyu.edu.hk |

| Total H2 Produced | 1560 µmol | 252 hours | polyu.edu.hk | |

| Initial Turnover Frequency (TOFi) | 1130 h-1 | Visible light irradiation | polyu.edu.hk | |

| Initial Apparent Quantum Yield (AQYi) | 12.1% | Visible light irradiation | polyu.edu.hk |

Exploring Scope in Organic Transformations

The core structure of this compound, belonging to the triphenylamine family, is a cornerstone in designing sophisticated molecules for organic transformations, particularly in photocatalysis. Triphenylamine-based structures are frequently employed as robust donor units in donor-π-acceptor (D-π-A) and donor-donor-π-acceptor (D-D-π-A) organic dyes that act as photosensitizers. These sensitizers are crucial for driving chemical reactions, such as hydrogen evolution from water, under visible light irradiation. polyu.edu.hk

The effectiveness of these transformations is often quantified by metrics like the Turnover Number (TON), initial Turnover Frequency (TOFi), and Apparent Quantum Yield (AQY). Research into related, complex photosensitizers demonstrates the potential of this structural class. For instance, a di-anchoring dye, labeled F4, showed remarkable performance in hydrogen production over 257 hours, achieving a TON of 56,300 and an initial turnover frequency of 1860 h⁻¹. polyu.edu.hk Another robust dye, P4, produced 1560 µmol of hydrogen over 252 hours, with a TON of up to 24,900 and a high TOFi of 1130 h⁻¹. polyu.edu.hk These findings underscore the capacity of the triphenylamine framework to facilitate efficient and stable photocatalytic systems.

Table 1: Performance of Related Triphenylamine-Based Photosensitizers in Hydrogen Evolution

| Photosensitizer | Hydrogen Produced (µmol) | Duration (hours) | Turnover Number (TON) | Initial Turnover Frequency (TOFi, h⁻¹) | Initial Apparent Quantum Yield (AQY, %) |

|---|---|---|---|---|---|

| F4 | 3520 | 257 | 56300 | 1860 | 19.9 |

| P4 | 1560 | 252 | 24900 | 1130 | 12.1 |

This data is for related, complex triphenylamine-based dyes and illustrates the potential of the core structure in photocatalysis. polyu.edu.hk

Sensors and Detection Platforms

The phenylazanediyl scaffold is a versatile platform for constructing chemo- and biosensors designed for the selective detection of various analytes.

Development of Chemo- and Biosensors for Specific Analytes

Derivatives of the phenylazanediyl structure are instrumental in the synthesis of novel chemosensors for detecting environmentally and biologically significant ions. By functionalizing the core molecule, researchers can create probes with high selectivity and sensitivity. For example, a dual chemosensor derived from a related azanediyl structure, DPICDT, was developed for the detection of copper (Cu²⁺) and mercury (Hg²⁺) ions. nih.gov This sensor demonstrated excellent selectivity for these ions over other competitive metal ions, both in solution and on solid supports like tissue paper. nih.gov

The utility of these sensors is highlighted by their low detection limits. The analytical detection limit for Cu²⁺ was found to be 15.1 nM, while for Hg²⁺ it was 1.17 µM, values that are competitive with other recently reported sensors. nih.gov The design often involves creating a binding pocket where heteroatoms like nitrogen, oxygen, or sulfur can coordinate with the target metal ion. dergipark.org.tr

Table 2: Example of an Azanediyl-Based Chemosensor for Metal Ion Detection

| Sensor | Target Analyte | Detection Method | Limit of Detection |

|---|---|---|---|

| DPICDT | Cu²⁺ | Colorimetric | 15.1 nM |

| DPICDT | Hg²⁺ | Fluorescence Quenching | 1.17 µM |

Data from a study on the DPICDT chemosensor, a derivative of the core azanediyl structure. nih.gov

Mechanistic Basis of Optical and Electrochemical Sensing

The sensing capabilities of this compound derivatives are rooted in their unique electronic and photophysical properties, which are altered upon interaction with an analyte. This interaction forms the basis for both optical and electrochemical detection methods.

Optical Sensing: This mechanism relies on a measurable change in the optical properties of the sensor molecule, such as color or fluorescence, upon binding to a target. illinois.edu

Colorimetric Sensing: In the case of the DPICDT sensor, binding with Cu²⁺ ions induces a distinct color change from colorless to red-purple, which is visible to the naked eye. nih.gov This change is caused by the alteration of the molecule's electronic structure, affecting its absorption of visible light.

Fluorescence Sensing: The same DPICDT sensor exhibits a significant "turn-off" or quenching of its fluorescence in the presence of Hg²⁺ ions. nih.gov Fluorescence relies on the emission of a photon as an excited electron returns to its ground state. illinois.edu The binding of mercury ions provides a non-radiative pathway for this relaxation, thus quenching the fluorescence. The binding mode between the sensor and the ions was determined to be a 1:1 ratio. nih.gov

Electrochemical Sensing: The mechanism for electrochemical sensors involves a change in the electrochemical properties of the sensor molecule upon analyte binding. While not detailed in the provided context for this compound itself, the principle involves modulating the flow of electrons. The triphenylamine core is redox-active, and its electron-donating nature can be harnessed. The tuning of molecular orbital energy levels (HOMO and LUMO) is critical. For related triphenylamine dyes, modifying the acceptor groups can fine-tune these energy levels, which is a key principle in designing materials for electronic applications, including sensors. scholaris.ca

Polymer Science and Material Precursors

The phenolic groups on this compound make it an excellent monomer or precursor for incorporation into various polymer systems, enabling the synthesis of advanced materials with tailored functionalities.

Incorporation into Polymeric Resins and Networks

A key application of phenylazanediyl diphenol compounds is their use as building blocks in the creation of functional polymeric resins. Specifically, 4,4'-(Phenylazanediyl)diphenol (TPA2) has been successfully used to prepare soluble, low-molecular-weight triphenylamine-based resol precursors. rsc.org This process involves a base-catalyzed polymerization with phenol and formaldehyde. rsc.org The resulting oligomers remain soluble, allowing for easy processing and subsequent curing into a solid thermoset material. This method demonstrates the direct incorporation of the triphenylamine moiety into a phenolic resin network, imparting the electronic properties of the triphenylamine unit to the final polymer. rsc.org

Synthesis of Novel Polymeric Materials with Tunable Properties

The precursors described above are pivotal in synthesizing novel polymeric materials with highly controlled structures and properties, such as ordered mesoporous polymers. By using the triphenylamine-derived resol precursor in a template-assisted process, materials with tunable characteristics can be fabricated. rsc.org

In a typical synthesis, the resol precursor is mixed with a structure-directing agent, such as the triblock copolymer Pluronic F127. rsc.org This mixture is then subjected to thermopolymerization to cross-link the phenolic resin. The final step involves calcination under an inert atmosphere (e.g., nitrogen) to remove the template, leaving behind an ordered mesoporous polymer network, denoted as TPA-MP-2 when derived from 4,4'-(Phenylazanediyl)diphenol. rsc.org This templating method allows for precise control over the pore size and surface area of the final material, making it suitable for applications in catalysis, separation, and sensing.

Table 3: Synthesis Protocol for TPA-MP-2 Mesoporous Polymer

| Step | Procedure | Details |

|---|---|---|

| 1. Precursor Synthesis | Base-catalyzed polymerization of TPA2, phenol, and formaldehyde. | A soluble, low-molecular-weight resol precursor is formed. rsc.org |

| 2. Template Mixing | The resol precursor is dissolved in ethanol (B145695) and mixed with Pluronic F127. | The template directs the formation of an ordered structure. rsc.org |

| 3. Thermopolymerization | The mixture is heated to cure the resin. | A solid, cross-linked polymer-template composite is formed. rsc.org |

| 4. Calcination | The composite is heated under a nitrogen atmosphere. | The Pluronic F127 template is removed, yielding the final mesoporous polymer. rsc.org |

Theoretical and Computational Studies of 2,2 Phenylazanediyl Diphenol Systems

Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) has become a important tool for examining the electronic properties of 2,2'-(Phenylazanediyl)diphenol systems. researchgate.net By employing methods like B3LYP with a 6-311++G(d,p) basis set, researchers can calculate the energies and distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov These calculations are crucial for understanding the molecule's reactivity and electronic transitions.

The HOMO is typically localized on the electron-rich triphenylamine (B166846) (TPA) core, which acts as the electron donor. scholaris.ca Conversely, the LUMO is often distributed over the acceptor portions of the molecule. scholaris.ca The energy difference between the HOMO and LUMO, known as the energy gap (Eg), is a critical parameter that influences the molecule's optical and electronic properties. ktu.edu A smaller energy gap generally corresponds to a red-shifted absorption spectrum, indicating that the molecule can be excited by lower-energy light. scholaris.ca

Table 1: Calculated Electronic Properties of Phenylazanediyl Derivatives

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| O2 | Data not available | Data not available | Data not available |

| O3 | Data not available | Data not available | Data not available |

| O4 | Data not available | Data not available | Data not available |

| O5 | Data not available | Data not available | Data not available |

| O6 | Data not available | Data not available | Data not available |

| O7 | Data not available | Data not available | Data not available |

The architecture of many this compound derivatives embodies a "push-pull" system. The nitrogen-centered triphenylamine moiety acts as a potent electron-donating group (the "push"), while various electron-withdrawing groups can be strategically placed on the phenyl rings to act as acceptors (the "pull"). scholaris.ca This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation. ktu.eduillinois.edu

When the molecule absorbs light, an electron is promoted from the HOMO (localized on the donor) to the LUMO (localized on the acceptor), resulting in a charge-separated excited state. scholaris.caillinois.edu This ICT process is fundamental to the function of these molecules in applications like dye-sensitized solar cells and as fluorescent sensors. scholaris.capolyu.edu.hk The efficiency of ICT can be tuned by modifying the strength of the donor and acceptor groups and by altering the π-conjugated spacer that connects them. scholaris.ca Computational studies have shown that spatially separating the HOMO and LUMO can enhance the efficiency of this charge transfer process. rsc.org

Conformational Analysis and Spectroscopic Property Prediction

Time-dependent DFT (TD-DFT) is a powerful technique used to predict the absorption and emission spectra of molecules. ktu.edu These calculations can help to rationalize experimentally observed spectroscopic features and to predict the properties of yet-to-be-synthesized derivatives. For instance, TD-DFT calculations can predict the dominant electronic transitions that give rise to the observed absorption bands. torontomu.ca However, it is worth noting that the accuracy of these predictions can sometimes be limited, and discrepancies with experimental data can arise, particularly for complex systems. torontomu.ca

Computational Modeling of Reaction Mechanisms and Transition States

Theoretical calculations are invaluable for elucidating the mechanisms of chemical reactions involving phenylazanediyl derivatives. By modeling the potential energy surface of a reaction, chemists can identify the transition states and intermediates, providing a detailed picture of how the reaction proceeds. whiterose.ac.uk This information is crucial for optimizing reaction conditions and for designing more efficient synthetic routes. For example, computational models can be used to study the cascade ring expansion reactions used to synthesize macrocyclic structures containing the phenylazanediyl moiety. whiterose.ac.uk

In Silico Design of Novel Phenylazanediyl Derivatives

The insights gained from theoretical studies are actively used in the in silico design of new this compound derivatives with tailored properties. nih.govbenthamscience.com By systematically modifying the molecular structure in a computational environment, researchers can predict how these changes will affect the electronic, optical, and reactive properties of the molecule. researchgate.netchemcomp.com

This approach allows for the rapid screening of large numbers of potential candidates before committing to the time and expense of chemical synthesis. nih.gov For example, in silico methods have been used to design novel phenylazanediyl-based compounds as potential anticancer agents and for use in medical imaging. researchgate.netbenthamscience.com This rational design process, guided by computational chemistry, accelerates the discovery and development of new materials and therapeutic agents. nih.govmdpi.com

Emerging Research Directions and Future Outlook

Development of Advanced Spectroscopic and Analytical Techniques for Characterization

A deep understanding of the structure-property relationships in 2,2'-(Phenylazanediyl)diphenol and its derivatives is fundamental to unlocking their full potential. While standard analytical methods provide basic characterization, emerging research is focused on more advanced techniques to probe the nuanced electronic and dynamic behaviors of these molecules.

Computational and Spectroscopic Synergy: A significant trend is the integration of high-level computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), with experimental spectroscopy. scholaris.ca These computational tools allow researchers to predict molecular orbital energy levels, absorption spectra, and excited-state properties before undertaking complex synthesis. scholaris.ca For example, DFT calculations are used to investigate how modifications to the molecular structure can tune the energy gap and redox potentials, which are critical parameters for optoelectronic applications. scholaris.ca This predictive power accelerates the discovery of new functional derivatives.

Advanced Techniques for Probing Molecular Dynamics: Researchers are increasingly employing sophisticated techniques to study the behavior of these compounds in real-time and under operational conditions. Techniques like time-resolved fluorescence spectroscopy can elucidate excited-state dynamics, such as charge transfer and energy transfer processes, which are crucial for applications in photocatalysis and sensing. Thermogravimetric Analysis (TGA) is used to determine the thermal stability of new derivatives, a key factor for their viability in electronic devices. rsc.org

Below is a table summarizing key analytical techniques being developed and applied for the characterization of complex organic molecules like this compound.

| Technique | Purpose | Insights Gained |

| Time-Dependent DFT (TD-DFT) | Computational prediction of electronic absorption. | Predicts UV-Vis absorption spectra, molecular orbital energies (HOMO/LUMO), and excited-state properties. scholaris.ca |

| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and confirmation of synthesis. | Verifies the molecular structure, connectivity of atoms, and purity of the synthesized compound. rsc.org |

| Time-Resolved Spectroscopy | Investigation of excited-state dynamics. | Measures fluorescence lifetimes and pathways of energy dissipation, crucial for understanding photosensitizer efficiency. |

| Thermogravimetric Analysis (TGA) | Assessment of thermal stability. | Determines the decomposition temperature, indicating the material's robustness for applications requiring high-temperature processing or operation. rsc.org |

| Cyclic Voltammetry (CV) | Evaluation of electrochemical properties. | Measures oxidation and reduction potentials to assess the feasibility of electron transfer in processes like photocatalysis and in solar cells. |

Rational Design Strategies for Enhanced Performance in Catalysis and Optoelectronics

Rational design involves the deliberate modification of a core molecular structure to achieve a specific function with enhanced performance. The this compound scaffold is an excellent platform for such strategies, particularly in the fields of catalysis and optoelectronics.

In Catalysis: The same design principles are applied to create potent photosensitizers for photocatalytic processes, such as hydrogen evolution from water. polyu.edu.hk By tuning the electronic properties, researchers can create dyes that absorb a broader range of visible light and have the appropriate thermodynamic driving force to facilitate catalytic reactions. The stability of the photosensitizer is a critical factor, and rational design aims to create robust molecules that can withstand millions of catalytic cycles without degradation. polyu.edu.hk

The following table presents research findings on how structural modifications to triphenylamine-based photosensitizers impact their performance in photocatalytic hydrogen production, illustrating the power of rational design.

| Dye ID | Structural Modification | Initial Turnover Frequency (TOFi, h⁻¹) | Turnover Number (TON) | Apparent Quantum Yield (AQY, %) |

| P4 | Starburst D-D-π-A structure with triphenylamine (B166846) donor. | 1130 | 24900 | 12.1% |

| D6 | Di-branched D-D(-π-A)₂ structure with diphenylamine (B1679370) donor. | Data not available | 17400 | Data not available |

| F4 | Fluorene-based π-extended structure. | 1860 | 56300 | 19.9% |

| Data sourced from a study on various triphenylamine and fluorene-based organic dyes, demonstrating the impact of structural design on photocatalytic efficiency. polyu.edu.hk |

Exploration of this compound in Sustainable Chemical Processes

The unique chemical properties of this compound and its derivatives make them promising candidates for advancing sustainable chemistry, or "green chemistry."

One of the most significant applications is in solar energy conversion. The use of metal-free organic dyes based on the triphenylamine scaffold for photocatalytic hydrogen production from water represents a sustainable alternative to systems that rely on expensive and rare noble metals like platinum. polyu.edu.hk This process uses sunlight as a clean, renewable energy source to produce hydrogen, a clean fuel.

Furthermore, derivatives of this compound are being investigated for environmental remediation. For instance, a related compound, 2,2'-(Phenylazanediyl)diacetic acid, was used to modify magnetic nanoparticles for the selective removal of toxic heavy metal ions, such as cadmium, from solutions. ucl.ac.uk This highlights the potential for creating highly selective chelating agents that can be anchored to substrates for efficient pollutant capture and water purification. The development of synthesis methods that are more environmentally friendly, such as sol-gel processes that operate at lower temperatures and improve reactivity, also contributes to the sustainability profile of these materials. scholaris.ca

Interdisciplinary Research at the Interface of Chemistry and Materials Science

The future development of this compound is intrinsically linked to interdisciplinary research that merges the molecular precision of chemistry with the functional applications of materials science.

Chemistry-Materials Science Synergy: Chemists design and synthesize novel derivatives with specific photophysical and electronic properties. Materials scientists then integrate these molecules into larger systems and devices. A prime example is the creation of DSSCs, where the synthesized organic dye (the chemical component) is adsorbed onto a nanocrystalline semiconductor film (the material component) to form a functional photovoltaic device. torontomu.capolyu.edu.hk The interaction at the dye-semiconductor interface is critical for device efficiency and is a major focus of interdisciplinary study.

Functional Polymers and Nanomaterials: Research is also exploring the incorporation of the this compound unit into polymer backbones. This can lead to the development of new electro-active or photo-active polymers with applications in organic electronics, such as organic light-emitting diodes (OLEDs) or electrochromic windows. Similarly, functionalizing nanoparticles with these molecules can create hybrid materials with combined properties. For example, attaching them to magnetic nanoparticles can lead to materials useful for targeted environmental cleanup or biomedical applications, where the nanoparticle provides a means of magnetic separation. ucl.ac.uk This fusion of molecular design with materials engineering is essential for translating the potential of this compound into tangible technological advancements.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.